2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Overview
Description
This compound is a research-use-only product with the CAS Number: 1354959-05-9 . It has a molecular weight of 303.21 and a molecular formula of C12H9F4N3O2 .
Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoroethyl 3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate . The InChI code is 1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) .Physical and Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature . Unfortunately, the boiling point is not provided . The compound has a density of 1.404 g/mL at 25 ℃ .Scientific Research Applications
Fluorescent Dyes and Photophysical Properties
Fluorescent Dyes : The compound exhibits bright fluorescence in chloroform solution and weak fluorescence in the solid state. It behaves as a weak base and shows significant changes in emission spectra upon protonation, indicating potential use in sensing acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).
Photophysical Properties : In another study, mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes were prepared. These complexes showed a widening of the HOMO-LUMO gap and a blue shift in emission upon increasing fluorination and replacement of pyridine by pyrazole (Dedeian et al., 2005).
Photocatalysis and Chemical Sensing
Photocatalysis : A study discussed the use of trifluoromethyl and difluoromethyl groups in photocatalysis. The compound's derivatives might play a role in developing new fluoromethylations, especially in photoredox catalysis for radical reactions (Koike & Akita, 2016).
Chemical Sensing : A heteroatom-containing organic fluorophore similar to the compound was synthesized for sensing applications. It showed aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), enabling it to function as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).
Molecular Structure and Organic Synthesis
- Molecular Structure : Research on the synthesis of a tritium-labeled, fipronil-based probe for the GABA receptor involved a key transformation using the 4-(2,2,2-trifluoro-1-hydroxyethyl)pyrazole intermediate. This study provides insights into the molecular structure and synthetic pathways related to the compound (Sammelson & Casida, 2003).
Light Emitting and Electroluminescent Properties
Light Emitting Properties : A study on fluorescent dyes containing pyrazoline compounds, which are structurally related to the compound , focused on the synthesis and spectrum characteristics of these dyes, offering potential applications in light-emitting devices (Bai et al., 2007).
Electroluminescent Properties : Carbazole derivatives were investigated for their electroluminescent properties. The study provides insights into how structural elements similar to the compound might influence the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFFZRNMLMZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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